Cas no 1888-91-1 (N-Acetylcaprolactam)

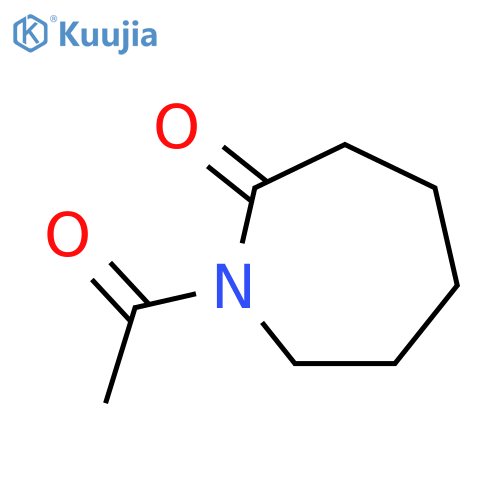

N-Acetylcaprolactam structure

商品名:N-Acetylcaprolactam

N-Acetylcaprolactam 化学的及び物理的性質

名前と識別子

-

- 1-Acetylazepan-2-one

- N-Acetyl-epsilon-caprolactam

- N-Acetylcaprolactam

- 1-acetyl-azepan-2-one

- 1-acetyl-caprolactam

- 1-Acetylhexahydro-2H-azepin-2-one

- 1-Acetyl-hexahydro-azepin-2-on

- 1-acetyl-hexahydro-azepin-2-one

- 2H-AZEPIN-2-ONE,1-ACETYLHEXAHYDRO

- Acetylcaprolactam

- N-Acetyl-2-oxohexamethyleneimine

- N-Acetyl-6-caprolactam

- N-Acetylhexanelactam

- N-Acetyl-ε-caprolactam

- Acetylkaprolaktam

- ACETYLCAPRYLOLACTAM

- TIMTEC-BB SBB008053

- N-Acetylhexanlactam

- 1-Acetyl-2-azepanone

- 2H-AZEPIN-2-ONE, 1-ACETYLHEXAHYDRO-

- Acetylkaprolaktam [Czech]

- NSC522408

- N-Acetyl-.epsilon.-caprolactam

- 1-Acetyl-2-oxohexamethyleneimine

- 171CCE77J8

- 1-Acetylhexahydro-2H-azepine-2-one

- 2H-Azepin-2-

- InChI=1/C8H13NO2/c1-7(10)9-6-4-2-3-5-8(9)11/h2-6H2,1H

- 1-Acetyl-hexahydro-2H-azepin-2-one

- MFCD00003262

- 1-Acetyl-2-azepanone #

- NSC-522408

- AS-62131

- 1888-91-1

- DTXSID1062041

- CHEBI:182373

- A0081

- ZINC ACEXAMATE IMPURITY C [EP IMPURITY]

- SCHEMBL18566

- D78073

- NSC 522408

- BRN 0119598

- CHEMBL12355

- UNII-171CCE77J8

- ACTIVATOR O

- J-012176

- CS-0155036

- 5-21-06-00460 (Beilstein Handbook Reference)

- n-acetyl caprolactam

- EINECS 217-565-6

- AKOS015903500

- N-Acetylcaprolactam, 99%

- NS00021794

- AI3-39193

- ?N-Acetylcaprolactam

- J-523433

- 2H-Azepin-2-one, 1-acetyltetrahydro-

- A880489

- FT-0629803

- QISSLHPKTCLLDL-UHFFFAOYSA-N

- N-Acetyl-6-hexanolactone

- A-caprolactam

- N-Acetyl-

- DB-030110

- ZINC ACEXAMATE IMPURITY C (EP IMPURITY)

- DTXCID4035964

- FA11186

-

- MDL: MFCD00003262

- インチ: 1S/C8H13NO2/c1-7(10)9-6-4-2-3-5-8(9)11/h2-6H2,1H3

- InChIKey: QISSLHPKTCLLDL-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N1C(C([H])([H])[H])=O

- BRN: 0119598

計算された属性

- せいみつぶんしりょう: 155.09500

- どういたいしつりょう: 155.094629

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 37.4

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.094 g/mL at 25 °C(lit.)

- ゆうかいてん: No data available

- ふってん: 134°C/26mmHg(lit.)

- フラッシュポイント: 華氏温度:251.6°f< br / >摂氏度:122°C< br / >

- 屈折率: n20/D 1.489(lit.)

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 37.38000

- LogP: 0.87340

- じょうきあつ: 0.0±0.4 mmHg at 25°C

- ようかいせい: 未確定

N-Acetylcaprolactam セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302-H319

- 警告文: P264-P270-P280-P301+P312+P330-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: 22-36

- セキュリティの説明: S26

- RTECS番号:CM3599500

-

危険物標識:

- TSCA:Yes

- リスク用語:R22

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

- セキュリティ用語:S26

N-Acetylcaprolactam 税関データ

- 税関コード:2933790090

- 税関データ:

中国税関コード:

2933790090概要:

2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

N-Acetylcaprolactam 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N49330-5mg |

1-acetylazepan-2-one |

1888-91-1 | 5mg |

¥252.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | D747188-500g |

2H-Azepin-2-one, 1-acetylhexahydro- |

1888-91-1 | 98% | 500g |

$95 | 2024-06-07 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80664-5mg |

N-Acetylcaprolactam |

1888-91-1 | 98.0% | 5mg |

¥100 | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SN372-100g |

N-Acetylcaprolactam |

1888-91-1 | 98.0%(GC) | 100g |

¥912.0 | 2022-06-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-357389A-100 g |

N-Acetylcaprolactam, |

1888-91-1 | 100g |

¥887.00 | 2023-07-11 | ||

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80664-20mg |

N-Acetylcaprolactam |

1888-91-1 | 98.0% | 20mg |

¥300 | 2023-09-19 | |

| Chemenu | CM200543-1000g |

1-Acetylazepan-2-one |

1888-91-1 | 95% | 1000g |

$*** | 2023-03-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-357389-25g |

N-Acetylcaprolactam, |

1888-91-1 | 25g |

¥301.00 | 2023-09-05 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159775-1kg |

N-Acetylcaprolactam |

1888-91-1 | >98.0%(GC) | 1kg |

¥1220.90 | 2023-09-01 | |

| 1PlusChem | 1P002HSS-500g |

2H-Azepin-2-one, 1-acetylhexahydro- |

1888-91-1 | 98% | 500g |

$71.00 | 2024-06-17 |

N-Acetylcaprolactam サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:1888-91-1)N-Acetylcaprolactam

注文番号:sfd4506

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:33

価格 ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:1888-91-1)N-Acetylcaprolactam

注文番号:1625974

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1888-91-1)N-Acetylcaprolactam

注文番号:LE8563

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:59

価格 ($):discuss personally

N-Acetylcaprolactam 関連文献

-

Zheng Zhang,Xiao Chen,Bo Cui Food Funct. 2021 12 4504

-

Guangqiang Xu,Qinggang Wang Green Chem. 2022 24 2321

1888-91-1 (N-Acetylcaprolactam) 関連製品

- 2687-94-7(1-Octyl-2-pyrrolidone)

- 2687-96-9(1-Dodecyl-2-pyrrolidinone)

- 3352-87-2(N,N-Diethyldodecanamide)

- 1121-07-9(N-Methylsuccinimide)

- 2687-91-4(N-Ethylpyrrolidinone)

- 59227-89-3(Laurocapram)

- 996-97-4(N,N-Diethyloctanamide)

- 3470-98-2(1-Butylpyrrolidin-2-one)

- 2556-73-2(N-Methylcaprolactam)

- 872-50-4(N-Methylpyrrolidone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1888-91-1)N-Acetylcaprolactam

清らかである:99%

はかる:500g

価格 ($):183.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1888-91-1)N-乙酰己内酰胺

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ